3-(4-Bromothiophen-2-yl)propanoic acid

Description

Contextualization of Brominated Thiophene (B33073) Scaffolds in Organic Synthesis

Thiophene and its derivatives are foundational heterocyclic compounds in medicinal and materials chemistry, prized for their unique electronic properties and versatile reactivity. mdpi.comnih.gov The introduction of a bromine atom onto the thiophene ring, creating a brominated thiophene scaffold, dramatically enhances its utility as a synthetic intermediate. rsc.org

The bromine atom serves as a highly effective functional handle for a variety of powerful carbon-carbon bond-forming reactions. Most notably, brominated thiophenes are key substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada couplings. These reactions allow for the precise and efficient attachment of a wide range of other organic fragments, enabling the construction of complex molecular architectures that would be difficult to assemble otherwise.

Furthermore, the aromatic and planar nature of the thiophene ring can enhance binding interactions with biological receptors, making thiophene derivatives attractive pharmacophores in drug discovery. mdpi.com The electron-rich sulfur heteroatom also influences the molecule's electronic distribution, contributing to its diverse biological effects. mdpi.com Consequently, brominated thiophenes are integral building blocks in the synthesis of pharmaceuticals, organic electronic materials like polymers and dyes, and specialized agrochemicals. mdpi.comespublisher.combeilstein-journals.org

Significance of Propanoic Acid Derivatives as Synthetic Building Blocks

The propanoic acid moiety is another cornerstone of organic synthesis, valued for its versatility as a synthetic building block. rsc.org Propanoic acid and its derivatives are prevalent in a vast array of biologically active compounds and serve as precursors for numerous functional groups. mdpi.comnih.gov

The carboxylic acid group (-COOH) is the key feature of this moiety. It can readily undergo a variety of chemical transformations, including:

Amidation: Reaction with amines to form stable amide bonds, a fundamental linkage in peptides and many pharmaceutical compounds.

Esterification: Reaction with alcohols to form esters, which are common in natural products and can serve as prodrugs.

Reduction: Conversion to alcohols, which can then be used in further synthetic steps.

Alpha-functionalization: The carbon atom adjacent to the carboxylic acid can be functionalized, allowing for the introduction of additional chemical diversity.

This synthetic flexibility makes propanoic acid derivatives essential in the development of new drugs, including anti-inflammatory agents, antimicrobials, and anticancer candidates. nih.govmdpi.comorientjchem.orgresearchgate.net Their ability to be easily incorporated into larger molecules makes them indispensable tools for medicinal chemists aiming to optimize the pharmacological properties of lead compounds. mdpi.com

Overview of Research Directions for 3-(4-Bromothiophen-2-yl)propanoic Acid

The research utility of this compound stems directly from its hybrid structure, which combines the functionalities of both a brominated thiophene and a propanoic acid. This dual-reactive nature allows for orthogonal chemical modifications, where each part of the molecule can be reacted independently without interfering with the other.

Current research directions for this compound are primarily focused on its use as an intermediate or building block in the synthesis of more complex target molecules. The primary areas of investigation include:

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of novel therapeutic agents. The thiophene ring can be elaborated via cross-coupling reactions to interact with specific biological targets, while the propanoic acid tail can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions.

Materials Science: In the field of organic electronics, thiophene-based molecules are crucial for creating conductive polymers and materials for organic light-emitting diodes (OLEDs) and organic solar cells. The propanoic acid group can be used to anchor the thiophene unit to surfaces or to incorporate it into larger polymer chains, influencing the final material's properties.

The compound is rarely the final product but rather a key stepping stone in multi-step synthetic sequences designed to produce novel, high-value molecules.

Academic Research Objectives and Scope

The overarching academic objective for utilizing this compound is to leverage its bifunctional nature for the efficient and modular synthesis of complex organic molecules. Researchers aim to exploit the distinct reactivity of the bromo and carboxylic acid groups to systematically build and diversify molecular libraries.

Key Objectives:

Synthesis of Novel Scaffolds: To use the compound as a starting point for creating new molecular frameworks for drug discovery and materials science.

Structure-Activity Relationship (SAR) Studies: To generate a series of related compounds (analogs) by modifying either the thiophene ring or the propanoic acid chain. These analogs are then tested to understand how specific structural changes affect biological activity or material properties.

Development of Efficient Synthetic Routes: To incorporate this building block into synthetic pathways that are concise, high-yielding, and allow for the rapid assembly of target molecules.

The scope of research is defined by the compound's chemical reactivity. The brominated thiophene allows for exploration into areas requiring aryl-aryl coupling, while the propanoic acid directs research towards molecules requiring amide or ester linkages. This positions this compound as a versatile tool at the intersection of synthetic chemistry, medicinal research, and materials development.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and predicted properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1094428-25-7 |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Monoisotopic Mass | 233.93501 Da |

| SMILES | C1=C(SC=C1Br)CCC(=O)O |

| InChI | InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |

| InChIKey | GFJOYHSZJIBUIO-UHFFFAOYSA-N |

| Predicted XlogP | 2.1 |

| Data sourced from PubChem. uni.lu |

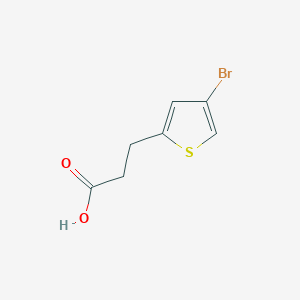

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOYHSZJIBUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094428-25-7 | |

| Record name | 3-(4-bromothiophen-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 4 Bromothiophen 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum of 3-(4-Bromothiophen-2-yl)propanoic acid is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the two aromatic protons on the thiophene (B33073) ring, the two methylene (B1212753) groups of the propanoic acid side chain, and the acidic proton of the carboxyl group.

The protons on the thiophene ring (H-3 and H-5) are expected to appear as singlets or narrow doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their exact chemical shifts are influenced by the electronic effects of the bromine atom and the propanoic acid substituent. The methylene protons adjacent to the thiophene ring (-CH₂-) and those adjacent to the carboxyl group (-CH₂-) would likely resonate as triplets due to spin-spin coupling with each other, appearing in the δ 2.5-3.5 ppm range. The carboxylic acid proton (-COOH) is characteristically observed as a broad singlet at a significantly downfield chemical shift, often exceeding δ 10-12 ppm. docbrown.info The integration of these signals would correspond to a proton ratio of 1:1:2:2:1 for the thiophene, methylene, and carboxyl protons, respectively.

Interactive Table 3.1.1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Thiophene H-3 | ~6.8 - 7.2 | Singlet (s) | 1H |

| Thiophene H-5 | ~6.9 - 7.3 | Singlet (s) | 1H |

| -CH₂-Thiophene | ~3.0 - 3.4 | Triplet (t) | 2H |

| -CH₂-COOH | ~2.6 - 3.0 | Triplet (t) | 2H |

| -COOH | > 10.0 | Broad Singlet (br s) | 1H |

The proton-decoupled ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique electronic environments. docbrown.info

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the δ 170-180 ppm region. docbrown.info The four carbons of the thiophene ring would resonate in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the bromine (C-4) would be shifted upfield compared to the others due to the heavy atom effect, while the carbon attached to the side chain (C-2) would also show a distinct shift. The two methylene carbons of the propanoic acid chain are expected in the δ 25-40 ppm range. The carbon atom closer to the electronegative oxygen atoms of the carboxyl group will be slightly more deshielded than the one attached to the thiophene ring. docbrown.info

Interactive Table 3.1.2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~175 - 180 |

| Thiophene C -2 (substituted) | ~140 - 148 |

| Thiophene C -5 | ~125 - 130 |

| Thiophene C -3 | ~122 - 128 |

| Thiophene C -4 (brominated) | ~110 - 115 |

| -C H₂-COOH | ~33 - 38 |

| -C H₂-Thiophene | ~28 - 33 |

While this compound itself is not chiral, advanced 2D NMR techniques are crucial for unambiguous signal assignment and would be essential for analyzing related chiral derivatives. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A clear cross-peak between the two methylene signals of the propanoic acid chain would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the thiophene ring and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): In the analysis of more complex or sterically hindered related compounds, NOESY can reveal through-space proximity of protons, aiding in conformational analysis. For related chiral thiophene-based materials, specialized NMR techniques, sometimes involving chiral solvating agents, can be used to differentiate between enantiomers. theanalyticalscientist.commdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₇BrO₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ with a monoisotopic mass of approximately 233.9350 Da. uni.lu

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the presence of a bromine atom, there will be two peaks of nearly equal intensity: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br). docbrown.info

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage of the side chain. docbrown.info

Plausible Fragmentation Pathways:

Loss of the carboxyl radical: [M - COOH]⁺ (m/z ~189/191)

Loss of the entire propanoic acid side chain via cleavage at the bond to the ring, resulting in the stable 4-bromothiophen-2-yl cation: [C₄H₂BrS]⁺ (m/z ~161/163)

McLafferty rearrangement, if sterically feasible, could lead to the loss of propene and the formation of a radical cation with m/z corresponding to 4-bromothiophen-2-carboxylic acid.

Interactive Table 3.2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | 234 / 236 | Molecular Ion |

| [M-OH]⁺ | 217 / 219 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 189 / 191 | Loss of carboxyl radical |

| [C₄H₂BrS]⁺ | 161 / 163 | 4-Bromothiophen-2-yl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups.

The Infrared (IR) spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. docbrown.info

Other significant peaks would include C-H stretching vibrations from the alkyl chain and the aromatic ring (2850-3100 cm⁻¹), C=C stretching from the thiophene ring (1400-1600 cm⁻¹), and a strong band in the fingerprint region at lower wavenumbers (below 1000 cm⁻¹) corresponding to the C-Br stretch. uomphysics.net

Raman spectroscopy would provide complementary data, being particularly sensitive to the vibrations of the non-polar C=C and C-S bonds within the thiophene ring.

Interactive Table 3.3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 | Medium |

| Carbonyl (-C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Propanoic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

| Bromo-Thiophene | C-Br Stretch | 550 - 650 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted thiophene ring. Thiophene itself undergoes strong π → π* electronic transitions at wavelengths below 240 nm.

The presence of the bromine atom (an auxochrome) and the alkyl carboxylic acid substituent is expected to cause a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. The λmax is likely to be observed in the 240-280 nm range. The position and intensity of this absorption band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. uobaghdad.edu.iq This technique is useful for confirming the presence of the conjugated aromatic system and for quantitative analysis.

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

The purity of this compound is a critical parameter that is ascertained using high-precision chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating the target compound from any impurities, such as starting materials, byproducts, or degradation products, that may be present after synthesis. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

In a typical HPLC analysis for a compound like this compound, a reversed-phase column (e.g., C18) is often employed. pensoft.net The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and a mobile phase. The mobile phase usually consists of a mixture of an aqueous solution (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov The components of the sample are detected as they elute from the column, typically by a UV-Vis detector set at a wavelength where the thiophene ring exhibits strong absorbance. researchgate.net The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing a higher degree of certainty in both identification and purity assessment. mdpi.com After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. For a carboxylic acid like this compound, electrospray ionization (ESI) in negative ion mode is commonly used, which would detect the deprotonated molecule [M-H]⁻. nih.govecu.edu.au The mass-to-charge ratio (m/z) of this ion provides confirmation of the compound's identity. The high sensitivity and selectivity of LC-MS make it particularly effective for detecting trace-level impurities. sciex.com

The expected mass spectrometric data for this compound is summarized in the following table.

| Ion Adduct | Calculated m/z |

| [M-H]⁻ | 232.9277 |

| [M+H]⁺ | 234.9423 |

| [M+Na]⁺ | 256.9242 |

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure and Intermolecular Interactions

While chromatographic techniques confirm purity, X-ray crystallography provides definitive information about the solid-state structure of a compound. Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within the crystal lattice. nih.gov

X-ray Crystallography

Hirshfeld Surface Analysis

A summary of the types of intermolecular contacts that would be quantified by Hirshfeld surface analysis is presented in the table below.

| Interaction Type | Description |

| H···H | Represents the most abundant but weakest van der Waals interactions. |

| O···H / H···O | Indicates hydrogen bonding, likely between carboxylic acid groups. |

| Br···H / H···Br | Shows interactions involving the bromine atom. |

| C···H / H···C | Represents interactions involving carbon atoms. |

| S···H / H···S | Indicates interactions with the sulfur atom of the thiophene ring. |

Computational Chemistry and Theoretical Investigations of 3 4 Bromothiophen 2 Yl Propanoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are often performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to solve the Schrödinger equation approximately.

Molecular Geometry Optimization and Conformational Landscape Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to the lowest energy, providing key structural parameters.

For 3-(4-Bromothiophen-2-yl)propanoic acid, this analysis would reveal precise bond lengths, bond angles, and dihedral angles. Furthermore, a conformational landscape analysis would be crucial. Due to the flexible propanoic acid side chain, multiple low-energy conformers could exist, differing by the rotation around single bonds. Identifying the global minimum energy conformer, as well as other accessible conformers, is essential as the molecular properties can be conformation-dependent.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative of expected results from a DFT calculation and is not based on actual published data for the title compound.)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.88 Å |

| C-S Bond Length (Thiophene) | ~1.73 Å |

| O-C-C Angle (Carboxylic Acid) | ~111.5° |

| C-S-C Angle (Thiophene) | ~92.2° |

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is more likely to undergo charge transfer. Analysis of the spatial distribution of these orbitals would show that for a typical thiophene (B33073) derivative, the HOMO density is often located on the thiophene ring, while the LUMO may be distributed across the ring and the side chain.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative of expected results from a DFT calculation and is not based on actual published data for the title compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

Simulation of Spectroscopic Properties (Vibrational Frequencies, Electronic Transitions)

DFT calculations are highly effective in predicting spectroscopic properties. The simulation of vibrational spectra (Infrared and Raman) involves calculating the harmonic vibrational frequencies based on the optimized geometry. These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions like stretching, bending, and wagging of functional groups (e.g., C=O stretch of the carboxylic acid, C-Br stretch, thiophene ring vibrations).

Electronic transitions, observed in UV-Visible spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states, allowing for the prediction of the absorption maxima (λmax).

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule.

For this compound, an MEP map would typically show:

Negative potential regions (red/yellow): Located around electronegative atoms, primarily the oxygen atoms of the carboxylic acid group. These areas are susceptible to electrophilic attack.

Positive potential regions (blue): Found around the hydrogen atom of the hydroxyl group, indicating susceptibility to nucleophilic attack.

Near-neutral regions (green): Usually located over the carbon-hydrogen portions of the molecule.

The MEP surface provides a clear picture of the charge distribution and is instrumental in understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electronic Delocalization

Natural Bond Orbital (NBO) analysis examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of delocalization effects, such as hyperconjugation, which contribute to molecular stability.

In this compound, NBO analysis would quantify the stabilization energies (E(2)) associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. Significant interactions would likely be observed, such as the delocalization of lone pair electrons from the sulfur and oxygen atoms into adjacent antibonding orbitals (n → σ* or n → π), as well as delocalization within the π-system of the thiophene ring (π → π). These interactions are key to understanding the molecule's electronic structure and stability.

Reactivity Indices and Fukui Function Calculations

Conceptual DFT provides a framework for quantifying global and local chemical reactivity through various indices.

Global Reactivity Descriptors: Calculated from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and global softness (S). Hardness indicates resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness and lower reactivity.

Local Reactivity Descriptors: The Fukui function, f(r), is a key local descriptor that identifies which atoms within a molecule are most likely to participate in a chemical reaction. It helps predict the sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated), providing a more nuanced view of reactivity than MEP alone. For the title compound, calculations would likely pinpoint specific carbon atoms on the thiophene ring and the carbonyl carbon as key reactive sites.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). While experimental and computational data for this compound are not available, theoretical calculations on similar organic molecules often involve DFT methods to predict these properties. Such studies would typically analyze the molecule's response to an external electric field to determine its NLO capabilities. The presence of the electron-rich thiophene ring and the bromine atom could potentially contribute to its NLO properties, but without specific computational studies, this remains speculative.

Table 1: Hypothetical Data Table for NLO Properties

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not currently published.

Theoretical Studies on Supramolecular Self-Assembly and Cooperative Weak Forces

The self-assembly of molecules into well-defined supramolecular structures is dictated by a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, potentially leading to dimeric or polymeric structures. The bromine atom on the thiophene ring could also participate in halogen bonding, a directional interaction that is increasingly recognized for its role in crystal engineering.

Furthermore, the aromatic thiophene ring could engage in π-π stacking interactions, further stabilizing the supramolecular assembly. Theoretical studies in this area would typically involve computational modeling to identify the most stable packing arrangements and to quantify the energies of the various intermolecular forces at play. However, specific research detailing these interactions for this compound has not been reported.

Table 2: Potential Intermolecular Interactions

| Interaction Type | Functional Groups Involved | Potential Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Formation of dimers or chains |

| Halogen Bonding | Bromine (-Br) and an electron donor | Directional control of packing |

| π-π Stacking | Thiophene rings | Stabilization of layered structures |

Note: This table outlines potential interactions based on the molecular structure, pending confirmation from specific theoretical or experimental studies.

Applications of 3 4 Bromothiophen 2 Yl Propanoic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Chemical Building Block

3-(4-Bromothiophen-2-yl)propanoic acid is recognized as a versatile synthetic intermediate and a chemical building block in organic chemistry. rsc.org Its bifunctional nature, featuring both a reactive carboxylic acid and a modifiable bromo-substituted aromatic ring, allows for sequential or orthogonal chemical transformations.

The carboxylic acid group can be readily converted into a variety of other functional groups such as esters, amides, or acid chlorides. This versatility is fundamental for its role as a building block, enabling its incorporation into larger molecular frameworks through well-established synthetic protocols. chemscene.com

The bromine atom on the thiophene (B33073) ring serves as a handle for numerous cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents at the 4-position of the thiophene ring, further expanding the molecular diversity that can be achieved from this single precursor. The combination of these reactive sites makes it a strategic component for constructing complex chemical structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| CAS Number | 1094428-25-7 |

Precursor in the Synthesis of Diverse Complex Organic Molecules

The unique arrangement of functional groups in this compound makes it an ideal starting material for synthesizing a wide range of complex organic molecules, including novel heterocyclic systems and chiral compounds.

Thiophene-containing compounds are significant in medicinal chemistry and materials science. ekb.eg Propanoic acid derivatives, in particular, serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. ekb.eg For instance, the propanoic acid side chain can be manipulated to react with the thiophene ring or with other reagents to form fused ring systems or spirocyclic compounds.

Although specific examples starting from this compound are not detailed in the available literature, similar propanoic acid precursors are known to participate in reactions to form pyridazinones, furanones, and other heterocycles. ekb.eg The presence of the bromine atom offers a site for further modification before or after the formation of the new heterocyclic ring, adding another layer of complexity and potential for creating novel molecular architectures.

The synthesis of enantiomerically pure compounds is crucial in drug discovery and development. While there are no specific reports on the direct use of this compound in asymmetric synthesis, its structure is amenable to established methods for producing chiral molecules.

One common strategy involves the asymmetric reduction of a ketone derivative, which could be synthesized from the parent carboxylic acid. Another approach is the introduction of a chiral auxiliary to the carboxylic acid group, which can direct stereoselective reactions on the propanoic acid chain. Furthermore, enzymatic resolutions could potentially be employed to separate enantiomers of derivatives of this compound, a technique successfully used for other chiral acids.

Strategy for the Generation of Compound Libraries and Analogues

In modern drug discovery, the generation of compound libraries is a key strategy for identifying new therapeutic agents. The structure of this compound is well-suited for combinatorial chemistry and the parallel synthesis of analogues. mdpi.comnih.gov

The two primary points of diversification on the molecule are the carboxylic acid group and the bromine atom. The carboxylic acid can be reacted with a diverse library of amines or alcohols to generate a large set of amides or esters. Simultaneously or sequentially, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions with a library of boronic acids or other organometallic reagents. This dual-functionalization approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, common intermediate. This strategy is highly efficient for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 2: Potential Reactions for Library Generation

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Amidation | Primary/Secondary Amines | Amide |

| Esterification | Alcohols | Ester |

| Suzuki Coupling | Boronic Acids | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkyne) |

Academic Research on Derivatives and Analogues of 3 4 Bromothiophen 2 Yl Propanoic Acid

Design and Synthesis of Bromothiophene-Propanoic Acid Derivatives

The design and synthesis of derivatives focus on two primary areas of the molecule: the propanoic acid side chain and the thiophene (B33073) ring. These modifications allow researchers to fine-tune the molecule's steric and electronic properties.

The propanoic acid moiety of thiophene-containing compounds is a versatile handle for chemical modification. One common strategy involves amination, where the carboxylic acid is converted into various amide or hydrazide derivatives. For instance, in the synthesis of related amino acid derivatives, N-(4-hydroxyphenyl)-β-alanine hydrazide has been synthesized and subsequently reacted with aromatic aldehydes to produce a variety of hydrazones in good yields (58–94%). nih.gov Another approach involves the reaction of a substituted aminophenol with acrylic acid in water or methyl acrylate (B77674) in 2-propanol to yield N-substituted-β-alanine derivatives. nih.gov These established methodologies for modifying a propanoic acid side chain illustrate how the carboxylic acid group of 3-(4-bromothiophen-2-yl)propanoic acid could be functionalized to produce amides, hydrazides, and other related structures.

Further modifications can be achieved through hydrazinolysis. For example, a dimethyl ester can be converted into a dihydrazide by refluxing in propan-2-ol, demonstrating a pathway to introduce multiple reactive sites on the side chain. nih.gov Such transformations are key to creating libraries of compounds with diverse functionalities originating from the propanoic acid group.

The bromine atom on the thiophene ring serves as a key synthetic handle for introducing a wide array of substituents, primarily through cross-coupling reactions. The Suzuki cross-coupling reaction is a prominent method used for this purpose. In studies on related bromothiophene carboxylic acids, various arylboronic acids have been successfully coupled to the thiophene core. nih.gov These reactions are typically performed using a palladium catalyst in a solvent system like a 4:1 mixture of 1,4-dioxane (B91453) and water, which can lead to high product yields, sometimes exceeding 80%. nih.gov

The choice of solvent has been shown to significantly impact the reaction yield. For the Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives, using aqueous 1,4-dioxane resulted in higher yields compared to dry toluene, possibly due to the better solubility of the arylboronic acid. nih.gov This methodology allows for the bromine atom at the 4-position of this compound to be replaced with various substituted phenyl groups and other moieties, thus systematically altering the molecule's properties.

| Product | Substituent | Yield in 1,4-Dioxane/Water (%) | Yield in Dry Toluene (%) |

|---|---|---|---|

| 5a | Phenyl | 71.5 | 50.2 |

| 5b | 4-Methylphenyl | 75.0 | 33.0 |

| 5c | 4-Methoxyphenyl | 80.2 | 76.5 |

| 5d | 4-Chlorophenyl | 65.0 | 51.5 |

| 5e | 4-Nitrophenyl | 70.2 | 52.7 |

Structure-Reactivity Relationship (SRR) Investigations

Structure-reactivity relationship (SRR) studies aim to understand how chemical structure influences the reactivity and properties of a molecule. For thiophene derivatives, these investigations often involve computational studies, such as Density Functional Theory (DFT), to analyze molecular orbitals. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters, as the HOMO-LUMO gap can indicate the molecule's stability and reactivity. nih.gov

In studies of thiophene derivatives containing a phenyl ring substituent, the electronic nature of the substituents plays a significant role. nih.gov The phenyl rings can act as electron acceptors, while the thiophene ring and other substituents can act as electron donors. nih.gov This creates an electron flow that influences the molecule's properties. For example, strong electron-donating groups on the phenyl ring can increase the molecule's hyperpolarizability (a measure of non-linear optical response). nih.gov

| Compound | Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 5a | -H | -5.98 | -1.89 | 4.09 |

| 5b | -CH₃ | -5.78 | -1.81 | 3.97 |

| 5c | -OCH₃ | -5.59 | -1.74 | 3.85 |

| 5d | -Cl | -6.11 | -2.11 | 4.00 |

| 5e | -NO₂ | -6.65 | -2.98 | 3.67 |

Stereochemical Influences in Chiral Analogues

When modifications to analogues of this compound introduce a chiral center, the stereochemistry can have a profound impact on the molecule's biological activity and interactions. The synthesis and evaluation of optically active analogues are therefore crucial areas of research. For example, in the development of antagonists for the EP3 receptor, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues were synthesized with a specific chiral amine moiety on the carboxyamide side chain. nih.gov

The synthesis of these chiral analogues often involves coupling a racemic acid with a specific enantiomer of an amine to produce diastereomers, which can then be separated. Alternatively, asymmetric synthesis routes can be employed to produce the desired enantiomer directly. The evaluation of these optically active analogues has demonstrated that biological activity can be highly dependent on the specific stereoconfiguration. In the case of the EP3 receptor antagonists, compounds possessing the (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety were specifically investigated for their binding affinity and antagonist activity. nih.gov This highlights the importance of controlling and defining stereochemistry in the design of bioactive molecules derived from a propanoic acid scaffold.

Exploration of 3 4 Bromothiophen 2 Yl Propanoic Acid in Medicinal Chemistry Research Non Clinical Perspectives

Mechanistic Studies of Interaction with Biological Macromolecules (e.g., enzymes, receptors)

While direct mechanistic studies on 3-(4-bromothiophen-2-yl)propanoic acid are not extensively documented in publicly available research, the broader class of thiophene (B33073) derivatives has been the subject of numerous investigations, providing a basis for hypothesized interactions with biological macromolecules. The thiophene ring is a versatile scaffold in medicinal chemistry, known to interact with a variety of enzymes and receptors.

Modulation of Biochemical Pathways (e.g., inflammation, cell division, apoptosis mechanisms)

Thiophene derivatives have been reported to modulate various biochemical pathways, suggesting potential, though unconfirmed, roles for this compound.

Inflammation: A significant body of research points to the anti-inflammatory potential of thiophene-based compounds, often through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenases (COX) and lipoxygenases (LOX) nih.gov. For instance, certain thiophene derivatives have shown inhibitory activity against the 5-LOX enzyme nih.gov. Molecular docking simulations of a bromothiophene derivative with Arachidonate 5-lipoxygenase (ALOX-5) also suggest potential anti-inflammatory activity rroij.com.

Cell Division and Apoptosis: In the context of cancer research, various thiophene-containing molecules have been shown to interfere with cell division and induce apoptosis. Some derivatives have been observed to cause cell cycle arrest, often in the G0/G1 phase nih.gov. The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on other thiophene compounds have demonstrated the activation of caspases and the loss of mitochondrial membrane potential, which are hallmarks of the intrinsic apoptotic pathway nih.gov. For example, certain benzo[b]thiophene derivatives have been shown to induce apoptosis in colon carcinoma cells through the increased expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins unife.it. Another study on a specific thiophene derivative in breast cancer cells showed apoptosis induction independent of caspase 7 activation nih.gov.

Scaffold for Potential Antimicrobial Agent Research (mechanistic studies, not efficacy/dosage)

The thiophene nucleus is a recognized scaffold in the development of novel antimicrobial agents. While the specific mechanisms of this compound have not been elucidated, research on related compounds provides hypotheses for its potential modes of action against microbial pathogens.

Proposed Mechanisms of Interference with Bacterial Enzymes

Thiophene derivatives have been designed and synthesized to target essential bacterial enzymes. One such strategy involves the inhibition of bacterial histidine kinases, which are crucial components of two-component signal transduction systems that regulate various cellular processes in bacteria nih.gov. By targeting the highly conserved catalytic and adenosine (B11128) triphosphate (ATP)-binding domain of these kinases, thiophene-based inhibitors could potentially exhibit broad-spectrum antimicrobial activity nih.gov. Additionally, thiophene derivatives have been investigated as inhibitors of other bacterial enzymes, such as urease, which is a virulence factor for some pathogenic bacteria frontiersin.org.

Hypothesized Disruption of Microbial Cell Membrane Integrity

A recurring proposed mechanism for the antimicrobial action of certain thiophene derivatives is the disruption of the bacterial cell membrane. Studies on other thiophene compounds have demonstrated an increase in membrane permeability in both Gram-negative and Gram-positive bacteria nih.govresearchgate.netnih.gov. This disruption can lead to the leakage of intracellular components and ultimately cell death. Molecular docking studies have further suggested that some thiophene derivatives may exert their effect by binding to outer membrane proteins (OMPs) of bacteria, which could contribute to the destabilization of the cell envelope nih.govresearchgate.netnih.govfrontiersin.org.

Scaffold for Potential Anticancer Agent Research (mechanistic studies, not efficacy/dosage)

The thiophene scaffold is a common feature in many compounds investigated for their anticancer properties. Although the specific mechanistic pathways for this compound are yet to be determined, the activities of related compounds offer insights into its potential as a scaffold for anticancer drug discovery.

Research on various thiophene derivatives has revealed their ability to induce apoptosis in cancer cells through multiple mechanisms. These include the activation of the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of executioner caspases like caspase-3/7 nih.gov. Furthermore, some thiophene-based compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating nih.gov.

Molecular docking studies have also been instrumental in identifying potential protein targets for thiophene derivatives in cancer cells. For instance, some thiophene compounds have been docked into the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a possible mechanism for their antiproliferative effects juniperpublishers.com. The ability of the thiophene ring to engage in hydrophobic interactions within the binding pockets of such proteins is a key aspect of its potential as an anticancer scaffold juniperpublishers.com.

Table 2: Investigated Anticancer Mechanisms of Various Thiophene Derivatives

| Thiophene Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action |

|---|---|---|

| Thiophene Carboxamides | A375, HT-29, MCF-7 | Induction of apoptosis via the intrinsic mitochondrial pathway, activation of caspase-3/7 nih.gov. |

| General Thiophene Derivatives | MCF-7 (breast cancer) | Induction of G0/G1 phase cell cycle arrest, induction of apoptosis nih.gov. |

| Benzo[b]thiophenes | Caco2, HCT-116 (colon cancer) | Induction of apoptosis through increased expression of cleaved-PARP, RIP, and caspase-3 unife.it. |

Proposed Induction of Apoptosis Pathways

While direct studies on the apoptotic effects of this compound are not extensively documented in publicly available research, the thiophene scaffold is a recurring motif in compounds designed to induce programmed cell death, or apoptosis, a crucial process for eliminating cancerous cells. nih.gov Research into structurally related thiophene derivatives suggests potential mechanisms by which this class of compounds may trigger apoptosis.

One common pathway involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is regulated by the Bcl-2 family of proteins. mdpi.com For instance, certain novel compounds featuring a thiophene carboxamide scaffold have been observed to induce morphological changes characteristic of apoptosis in cancer cell lines. nih.gov These changes are often accompanied by the activation of caspase-3/7, key executioner caspases in the apoptotic cascade. nih.govnih.gov Furthermore, some thiophene derivatives have been shown to cause mitochondrial membrane depolarization, a critical event in the initiation of the intrinsic apoptotic pathway. nih.gov The activation of initiator caspases, such as caspase-9, following mitochondrial dysfunction, leads to a cascade that ultimately activates executioner caspases and leads to cell death. mdpi.com

Another potential mechanism, the extrinsic pathway, is initiated by the binding of death ligands to cell surface receptors. mdpi.com While less commonly reported for thiophene derivatives, this pathway also converges on the activation of executioner caspases. The versatility of the thiophene ring allows for a wide range of chemical modifications, which could potentially be tailored to target specific components of either the intrinsic or extrinsic apoptotic pathways. nih.gov

Hypothesized Effects on Cellular Signaling Pathways

The influence of this compound on cellular signaling pathways is another area of significant interest in medicinal chemistry, largely extrapolated from studies on analogous compounds. Thiophene-containing molecules have been shown to modulate various signaling cascades implicated in cell proliferation, survival, and inflammation.

One key pathway that has been a target of thiophene derivatives is the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and growth, and its dysregulation is a hallmark of many cancers. For example, a synthetic chalcone (B49325) derivative containing a thiophene ring, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has been shown to inhibit the phosphorylation of Akt in lipopolysaccharide-stimulated macrophages. nih.gov The inhibition of Akt phosphorylation is a significant event, as Akt is a central node in signaling pathways that promote cell survival and proliferation. nih.gov

Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another potential target. Research on a thiophene carboxylate, known as F8, demonstrated hypophosphorylation of JAK1, JAK2, STAT2, STAT3, and STAT5. nih.gov The JAK/STAT pathway is vital for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular activity changes. Its inhibition can reduce proliferation and promote apoptosis. nih.gov

The diverse biological activities observed in thiophene-containing compounds suggest that this compound could potentially be modified to interact with these and other critical cellular signaling pathways.

Role in Early-Stage Drug Discovery as a Precursor for Bioactive Molecules

A significant and well-established role of this compound in medicinal chemistry is its utility as a versatile precursor for the synthesis of more complex, bioactive molecules. researchgate.netmdpi.com Its chemical structure, featuring a reactive carboxylic acid group and a modifiable brominated thiophene ring, makes it an ideal starting material for developing novel therapeutic agents.

The propanoic acid side chain can be readily modified through various chemical reactions, such as amidation or esterification, to introduce diverse functional groups. These modifications can significantly impact the molecule's physicochemical properties and biological activity. For instance, propanoic acid derivatives have been used to synthesize compounds with antimicrobial and anticancer properties. mdpi.comnih.gov

The bromine atom on the thiophene ring is particularly valuable for cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide array of aryl or heteroaryl groups, leading to the creation of large libraries of compounds for high-throughput screening. This approach has been successfully used to develop inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in inflammation and cancer therapy. nih.gov

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity, further illustrates the utility of propanoic acid scaffolds in generating novel bioactive compounds. nih.gov The ability to systematically modify the structure of this compound allows medicinal chemists to explore structure-activity relationships and optimize compounds for desired therapeutic effects.

Potential Applications in Materials Science Research Involving 3 4 Bromothiophen 2 Yl Propanoic Acid Derivatives

Synthesis of Monomers for Organic Semiconductors

Derivatives of 3-(4-Bromothiophen-2-yl)propanoic acid are valuable precursors for synthesizing monomers used in organic semiconductors. The thiophene (B33073) ring is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor performance. mdpi.com The bromine atom on the thiophene ring is a key functional group for polymerization and the synthesis of well-defined oligomers.

The primary method for constructing π-conjugated systems from such bromo-functionalized precursors is through metal-catalyzed cross-coupling reactions. Techniques like Suzuki, Stille, and direct arylation polycondensation are employed to link thiophene units together or with other aromatic systems, forming polymers and oligomers with extended conjugation. acs.orgnih.gov For instance, the bromine atom can readily react with organotin or organoboron reagents in Stille and Suzuki couplings, respectively, to form new carbon-carbon bonds. acs.orgnih.gov

The propanoic acid side chain can be modified, for example, through esterification, to enhance the solubility of the resulting monomers and polymers in organic solvents. This improved solubility is crucial for solution-based processing techniques like spin-coating and printing, which are essential for manufacturing large-area and flexible electronic devices. nih.gov By carefully selecting the co-monomers to be coupled with the this compound derivative, chemists can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance for specific applications. mdpi.com

Table 1: Key Polymerization Reactions for Thiophene-Based Monomers

Reaction Type Reactants Catalyst Key Advantage Suzuki Coupling Aryl-Boronic Acid/Ester + Aryl-Halide Palladium-based (e.g., Pd(PPh₃)₄) High tolerance to functional groups, stable reagents. Stille Coupling Aryl-Stannane + Aryl-Halide Palladium-based (e.g., Pd(PPh₃)₄) High yields and tolerance to a wide range of functional groups. Direct Arylation Polycondensation (DAP) Aryl-Halide + Aryl C-H Bond Palladium-based (e.g., Pd(OAc)₂) Reduces synthesis steps by avoiding organometallic intermediates.

Integration into Novel Electronic Device Architectures

Once polymerized, semiconductors derived from this compound can be integrated into a variety of electronic device architectures. The performance of these devices is heavily dependent on the molecular structure of the semiconductor, which influences molecular packing, film morphology, and charge carrier mobility. ncu.edu.tw

Organic Thin-Film Transistors (OTFTs): Thiophene-based polymers and oligomers are widely used as the active channel material in OTFTs. nih.govncu.edu.tw The ability of fused-thiophene structures to form highly ordered, π-stacked domains facilitates efficient charge transport, leading to high carrier mobilities. mdpi.comacs.org Derivatives of the title compound can be designed to promote such favorable intermolecular interactions, which are critical for high-performance transistors. These OTFTs form the basis for applications such as flexible displays, smart tags, and large-area sensors. rsc.org

Organic Photovoltaics (OPVs): In OPV devices, thiophene derivatives function as the electron donor material in the bulk heterojunction active layer. runlongfragrance.comrsc.org The role of the donor is to absorb sunlight to create excitons (electron-hole pairs) and transport the resulting holes to the electrode. The broad absorption and tunable energy levels of thiophene-based materials make them ideal for this purpose. mdpi.com By pairing a polymer derived from this compound with a suitable fullerene or non-fullerene acceptor, efficient solar cells can be fabricated.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are also employed in OLEDs, typically as the emissive layer or charge-transporting layers. runlongfragrance.combeilstein-journals.org Their high fluorescence quantum yields in the solid state are essential for bright and efficient displays. The chemical versatility of this compound allows for the synthesis of derivatives that emit light across the visible spectrum, a key requirement for full-color displays. beilstein-journals.org

Investigation of Aggregation-Induced Emission (AIE) Phenomena in Derivatives

A significant challenge in materials science is a phenomenon called aggregation-caused quenching (ACQ), where fluorescent molecules lose their ability to emit light when aggregated in the solid state. nih.gov A counter-intuitive and highly valuable phenomenon known as Aggregation-Induced Emission (AIE) offers a solution. AIE-active molecules, or "AIEgens," are non-emissive when dissolved but become highly luminescent upon aggregation. bohrium.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and opens radiative channels. nih.gov

Thiophene-containing molecules have been successfully integrated into AIE-active structures, most notably those based on a tetraphenylethene (TPE) core. nih.govrsc.org TPE is a classic AIEgen with a propeller-like shape; its phenyl rings can rotate freely in solution, dissipating energy non-radiatively. nih.gov Upon aggregation, this rotation is hindered, forcing the molecule to release its energy as light.

Derivatives of this compound can be designed to exhibit AIE by covalently linking them to an AIE-active core like TPE. The thiophene unit can modulate the electronic properties and emission color of the final AIEgen. nih.govrsc.org For example, researchers have synthesized a series of thiophene-containing TPE derivatives that exhibit AIE with fluorescence colors spanning from blue-green to orange. nih.govrsc.org The propanoic acid group provides a convenient point of attachment for such syntheses.

The investigation into AIE phenomena in these derivatives involves studying their photophysical properties in solvent mixtures. Typically, an AIEgen will show negligible fluorescence in a good solvent (like THF) but a dramatic increase in emission intensity as a poor solvent (like water) is added, forcing the molecules to aggregate. nih.gov

Table 2: Photophysical Properties of Thiophene-Containing Tetraphenylethene AIEgens

Compound Solvent System Max Emission Wavelength (λₘₐₓ) Fluorescence Quantum Yield (Φ) Observed Color TPE-Thiophene Derivative 1 THF/Water (10:90 v/v) 501 nm 30.81% Blue-Green Tetrathienylethene (TTE) THF/Water Aggregates ~410 nm Not specified (strong enhancement) Blue TPE-4T Pristine Film Not specified Not specified (strong emission) Bluish-Green

Data compiled from studies on various thiophene-TPE derivatives. [2, 5, 22]

The unique properties of AIE-active materials derived from this compound make them highly promising for applications in OLEDs, chemical sensors, and bio-imaging, where strong solid-state emission is a critical requirement. bohrium.com

Future Research Directions and Emerging Research Avenues for 3 4 Bromothiophen 2 Yl Propanoic Acid

Integration with Contemporary Synthetic Methodologies

The synthesis of 3-(4-Bromothiophen-2-yl)propanoic acid and its derivatives is ripe for modernization. Contemporary synthetic methodologies such as flow chemistry and photocatalysis offer significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency.

Flow Chemistry: Continuous flow synthesis could enable the rapid and controlled production of this compound. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The enclosed nature of flow reactors also minimizes exposure to hazardous reagents and intermediates. Future research will likely focus on developing robust and scalable flow processes for the multi-step synthesis of this compound and its analogues.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This technique could be employed for the late-stage functionalization of the this compound scaffold, allowing for the introduction of novel substituents under mild reaction conditions. Researchers may explore photocatalytic methods for derivatization of the thiophene (B33073) ring or the propanoic acid side chain, opening up new avenues for creating diverse chemical libraries for screening purposes.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Advanced computational tools are set to revolutionize the way researchers approach the design of new molecules based on the this compound core. Predictive modeling can significantly accelerate the discovery of compounds with desired properties, reducing the need for extensive and time-consuming experimental work.

By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can gain deep insights into the electronic structure, reactivity, and conformational preferences of this compound and its derivatives. researchgate.net This understanding is crucial for predicting how structural modifications will impact the molecule's function. For instance, computational models can be used to predict the binding affinity of derivatives to specific biological targets or to estimate the electronic properties relevant for materials science applications. The following table outlines potential computational approaches:

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO energies), reaction mechanisms, and spectroscopic properties. researchgate.net | Prediction of reactivity, optical and electronic properties for materials science. |

| Molecular Docking | Simulation of the interaction between derivatives and biological macromolecules (e.g., enzymes, receptors). | Identification of potential biological targets and prediction of binding modes and affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate chemical structure with biological activity or physical properties. | Prediction of the activity of novel derivatives and guidance for lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions with its environment (e.g., solvent, biological membrane). | Understanding of conformational flexibility and intermolecular interactions. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and structural features of the bromothiophene moiety make this compound an attractive building block for novel organic materials. bldpharm.com Interdisciplinary collaborations between organic chemists and materials scientists are essential to explore these possibilities fully.

Future research in this area could focus on the incorporation of this compound into polymers and other macromolecules. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces. The resulting materials could exhibit interesting electronic, optical, or self-assembly properties. For example, polymers containing this thiophene derivative may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Design

While the biological activities of this compound are not yet extensively documented, its structural motifs are present in various biologically active compounds. This suggests that this molecule and its derivatives could interact with a range of biological targets.

Future research should involve broad biological screening of this compound and a library of its derivatives to identify novel therapeutic applications. Techniques such as high-throughput screening can be used to test for activity against a wide array of enzymes, receptors, and cell lines. Once a lead compound is identified, further studies will be necessary to elucidate its mechanism of action and to optimize its potency and selectivity. The exploration of its potential as an anticancer or antimicrobial agent, for instance, could be a fruitful area of investigation, drawing parallels from studies on other propanoic acid derivatives. nih.govmdpi.comnih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Bromothiophen-2-yl)propanoic acid?

- Methodological Answer : A common approach involves coupling thiophene derivatives with bromine at the 4-position, followed by introducing the propanoic acid moiety. For brominated aromatic systems, Suzuki-Miyaura cross-coupling or electrophilic bromination can be used, depending on the starting material . For example, bromination of 2-thiophene derivatives using (N-bromosuccinimide) in , followed by Friedel-Crafts acylation with propanoic acid precursors, has been effective for similar compounds. Reaction conditions (temperature, catalyst) must be optimized to avoid over-bromination or side reactions. Purification typically involves recrystallization in ethanol/water mixtures or silica gel chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR : To confirm the substitution pattern on the thiophene ring and the propanoic acid chain. The bromine atom causes deshielding of adjacent protons (e.g., ppm for aromatic protons) .

- IR Spectroscopy : To identify carboxylic acid O–H stretches () and C=O stretches () .

- Mass Spectrometry (EI/ESI) : To verify molecular weight (, exact mass ) and fragmentation patterns .

Q. How should researchers handle solubility challenges during experimental workflows?

- Methodological Answer : This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. For reactions requiring aqueous conditions, use sodium hydroxide to deprotonate the carboxylic acid, forming a water-soluble sodium salt. Post-reaction acidification regenerates the free acid .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the bromine atom. The electron-withdrawing carboxylic acid group activates the 4-bromo position for (nucleophilic aromatic substitution). Solvent effects (e.g., DMSO vs. THF) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction rates. Compare computed transition states with experimental kinetic data to validate models .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in related bromophenyl propanoic acids, the dihedral angle between the aromatic ring and carboxylic acid group ranges from 15–25°, influencing intermolecular hydrogen bonding. Use software like Olex2 or SHELX to refine data and identify disorder, especially in flexible side chains .

Q. What strategies optimize catalytic coupling reactions involving this compound?

- Methodological Answer : For Pd-catalyzed couplings (e.g., Heck or Sonogashira), pre-activate the catalyst (/ligand systems) in anhydrous conditions to avoid dehalogenation. Monitor reaction progress via TLC or HPLC-MS. Substituent effects on the thiophene ring (e.g., bromine’s steric bulk) may require tailored ligands (e.g., ) to enhance yields .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Step 1 : Ensure computational settings (solvent model, level of theory) match experimental conditions. For example, (gauge-independent atomic orbital) calculations in DMSO-d replicate solvent effects .

- Step 2 : Check for tautomerism or rotameric equilibria in the propanoic acid chain, which can broaden peaks or shift signals.

- Step 3 : Compare with literature data for analogous compounds (e.g., 3-(4-Bromophenyl)propanoic acid, for CH groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.